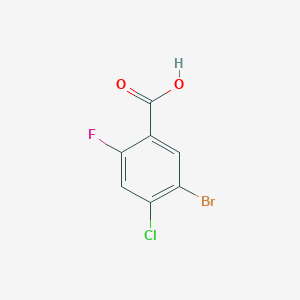
5-Bromo-4-chloro-2-fluorobenzoic acid
Overview
Description
5-Bromo-4-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.
Mechanism of Action
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (25345 g/mol) and predicted properties such as density (1887±006 g/cm3) and boiling point (3291±420 °C) suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluorobenzoic acid. For instance, the compound should be stored in a dry, room temperature environment for optimal stability . The compound’s solubility in various solvents can also influence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the sequential addition of halogenating agents to a benzoic acid precursor. For example, starting with 2-chlorobenzoic acid, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure selective halogenation at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl intermediates.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and aryl boronic acids.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives with different oxidation states.
Reduction Products: Reduced forms of the benzoic acid group.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-Bromo-4-chloro-2-fluorobenzoic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules and intermediates for further chemical reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique halogenated structure.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
- 2-Fluoro-4-chlorobenzoic acid
Comparison: 5-Bromo-4-chloro-2-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties compared to similar compounds. The combination of bromine, chlorine, and fluorine allows for versatile reactivity and makes it a valuable intermediate in various chemical synthesis processes .
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVXZNTOVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378320 | |
| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289038-22-8 | |
| Record name | 5-Bromo-4-chloro-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289038-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
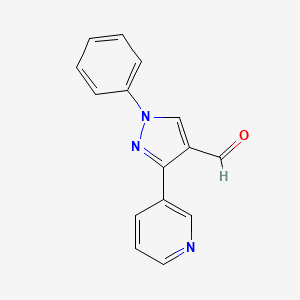
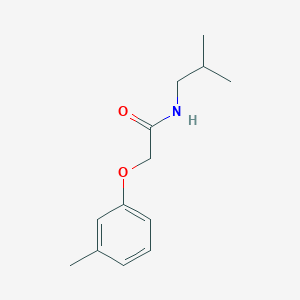
![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)


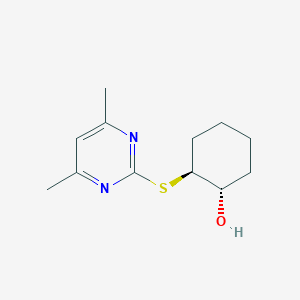
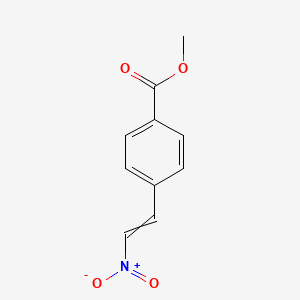
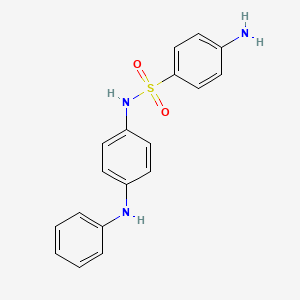
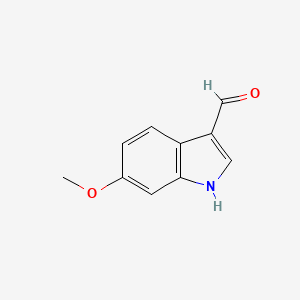
![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

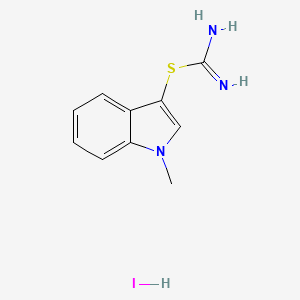
![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)
